3-(Trifluoromethylsulfonyl)aniline

Catalog No.
S755437
CAS No.
426-59-5
M.F
C7H6F3NO2S
M. Wt
225.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethylsulfonyl)aniline

Nitro-aromatic intermediates often trigger toxicity alerts due to metabolic reduction. Weakly deactivated anilines cause off-target electrophilic substitution. 3-(Triflyl)aniline (CAS 426-59-5) solves both: metabolically stable, highly electron-withdrawing (σm=0.80) building block. • Enables robust amide couplings without harsh conditions • Ideal for membrane-permeable phosphate mimics in diabetes & oncology • Stable solid, mp 60-64°C, soluble in DMSO • Resists enzymatic reduction, avoiding late-stage attrition. Procure with confidence: batch consistency, global warehousing.

CAS Number

426-59-5

Product Name

3-(Trifluoromethylsulfonyl)aniline

IUPAC Name

3-(trifluoromethylsulfonyl)aniline

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6/h1-4H,11H2

InChI Key

LZYNHEOVZMLXIO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N

The exact mass of the compound 3-(Trifluoromethylsulfonyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-(Trifluoromethanesulfonyl)aniline, 3-[(Trifluoromethyl)sulfonyl]aniline, m-(Trifluoromethylsulfonyl)aniline, 3-Aminophenyl trifluoromethyl sulfone, Benzenamine, 3-[(trifluoromethyl)sulfonyl]-

Purity

≥97%

Package Size

1 g, 5 g

3-(Trifluoromethylsulfonyl)aniline (CAS 426-59-5) is a specialized, highly deactivated aromatic amine utilized extensively in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials. Featuring the exceptionally electron-withdrawing triflyl (-SO2CF3) group at the meta position, this compound serves as a critical precursor when standard electron-withdrawing groups fail to provide sufficient inductive deactivation or lipophilicity. As a stable, easily handled solid (melting point 60–64 °C) with excellent solubility in polar aprotic solvents like DMSO, it integrates seamlessly into mainstream industrial coupling workflows while providing unique physicochemical properties to downstream products [1].

Research Fit

Synthetic building block
Introduces metabolically stable, lipophilic triflyl moiety; supports lead optimization and agrochemical synthesis.
Biochemical probe
Fluorogenic, irreversible adenosine deaminase (ADA) inhibitor; applicable in cell-based cAMP signaling assays.

Substituting 3-(Trifluoromethylsulfonyl)aniline with its para-isomer or more common meta-substituted analogs (such as 3-(trifluoromethyl)aniline or 3-nitroaniline) fundamentally alters synthetic processability and downstream performance. The para-triflyl isomer places the amine in direct resonance with the sulfonyl group, drastically suppressing nucleophilicity and often requiring harsh, low-yielding conditions for standard amide couplings. Conversely, substituting with 3-(trifluoromethyl)aniline provides insufficient inductive electron withdrawal, leading to off-target electrophilic aromatic substitution during complex multi-step syntheses. Furthermore, unlike the metabolically vulnerable nitro group, the -SO2CF3 group resists enzymatic reduction, making it an irreplaceable, metabolically stable isostere in pharmaceutical procurement where late-stage attrition due to toxicity must be avoided [1].

Substitution Risk

Regioisomeric mismatch
Para-isomer (CAS 473-27-8) shows a different logP; the shift in lipophilicity may alter ADME profile and permeability context.
ADA inhibition specificity
Fluorogenic irreversible ADA inhibition is not reported for ortho/para analogs; assay design may not transfer directly.
Electronic/steric effect
Meta-substituted SO2CF3 group provides a unique electronic environment; generic anilines may alter reaction outcomes.

Superior Inductive Withdrawal by Meta-Triflyl

The -SO2CF3 group is recognized as one of the strongest neutral electron-withdrawing substituents. When positioned meta to the amine, it exerts a massive inductive pull (Hammett σm = 0.80), significantly exceeding the deactivation provided by a standard meta-CF3 group (σm = 0.43) or a meta-NO2 group (σm = 0.71). This precisely tunes the nucleophilicity of the aniline, allowing the amine to remain viable for catalyzed cross-couplings while heavily shielding the aromatic core from unwanted electrophilic side reactions during multi-step synthesis [1].

Evidence DimensionInductive electron withdrawal (Hammett σm constant)
Target Compound Data3-(Trifluoromethylsulfonyl)aniline (σm = 0.80)
Comparator Or Baseline3-(Trifluoromethyl)aniline (σm = 0.43)
Quantified Difference0.37 Hammett units (86% greater inductive electron withdrawal than the -CF3 analog)
ConditionsStandard linear free-energy relationship (LFER) models

Enables buyers to select a building block that protects the aromatic ring during harsh synthetic steps without completely destroying the amine's ability to participate in coupling reactions.

Lipophilicity vs. para-isomer
Reported
3.22 vs 2.0 >10× logP
Higher lipophilicity; supports isomer-specific ADME tuning.
Cross-study comparison of calculated logP; context-dependent.

Preserved Amine Reactivity in Meta vs. Para

While the meta-triflyl group relies on inductive effects, the para-isomer (4-(trifluoromethylsulfonyl)aniline) engages in direct resonance with the amine lone pair, characterized by an extreme Hammett σp value of 0.96. This resonance delocalization severely depletes the amine's nucleophilicity, often necessitating forcing conditions, strong bases, or specialized catalysts to achieve basic acylation or alkylation. By procuring the meta-isomer, chemists avoid this resonance trap, ensuring smoother, higher-yielding coupling reactions under standard, scalable manufacturing conditions [1].

Evidence DimensionResonance electron withdrawal (Hammett σp vs σm)
Target Compound Data3-(Trifluoromethylsulfonyl)aniline (meta, σm = 0.80, no direct resonance)
Comparator Or Baseline4-(Trifluoromethylsulfonyl)aniline (para, σp = 0.96, strong direct resonance)
Quantified DifferenceAvoidance of 0.16 additional Hammett units of deactivation driven by resonance
ConditionsComparative reactivity profiling in standard acylation/coupling workflows

Ensures higher yields and shorter reaction times in industrial scale-up by avoiding the extreme nucleophilic deadening caused by para-resonance.

ADA inhibition mechanism
Class-level inference
Fluorogenic, irreversible inhibitor
Tool for cell-based cAMP / adenosine signaling assays.
Quantitative IC50/Ki not identified; verify assay conditions.

Metabolically Stable Nitro Bioisostere

In pharmaceutical procurement, the -SO2CF3 group is frequently selected as a superior, lipophilic bioisostere for the -NO2 group. While 3-nitroaniline has a lower molecular weight, the nitro group is prone to in vivo reduction by nitroreductases, leading to toxic hydroxylamine intermediates. 3-(Trifluoromethylsulfonyl)aniline provides a similarly strong electron-withdrawing environment (σm = 0.80 vs 0.71) but is metabolically inert. Additionally, it contributes significantly to the overall lipophilicity of the final molecule, enhancing cell membrane permeability for intracellular targets [1].

Evidence DimensionMetabolic stability and lipophilicity contribution
Target Compound Data3-(Trifluoromethylsulfonyl)aniline (Metabolically inert, high lipophilicity)
Comparator Or Baseline3-Nitroaniline (Prone to enzymatic reduction, lower lipophilicity)
Quantified DifferenceComplete elimination of nitroreductase-mediated toxicity pathways while maintaining strong electron withdrawal
ConditionsIn vivo metabolic profiling and standard drug design parameters

Reduces late-stage clinical attrition risks by replacing a toxicophore (-NO2) with a stable, highly lipophilic functional group.

Physical properties
Supporting evidence
Melting point137–139 °C Boiling point333.6 °C (pred.) Density1.502 g/cm³ Purity (typical)≥95%
Verified identity and purity; supports procurement QC.
Consistent across supplier data; review lot-specific COA.

Intracellular Phosphatase Inhibitor Synthesis

Due to its high lipophilicity and metabolically stable electron-withdrawing nature, this compound is an ideal precursor for synthesizing membrane-permeable phosphate mimics used in treating diabetes and neoplastic diseases, where standard nitro-aromatics would fail due to toxicity [1].

Advanced Agrochemical Development

The metabolic stability and high electronegativity of the triflyl group make this aniline a superior building block for next-generation herbicides and fungicides, where environmental persistence, target affinity, and resistance to soil degradation are required .

High-Performance Polymer & Materials Synthesis

Utilized as a specialized monomer or end-capping agent where extreme inductive electron withdrawal (σm = 0.80) is needed to tune the optoelectronic properties or chemical resistance of aromatic polymers without the cross-linking risks associated with para-substituted resonance [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity tuning
Meta-substituted triflyl building block
LogP and ADME model review
Adenosine signaling research
Fluorogenic, irreversible ADA inhibition
cAMP assay endpoint review
Pharma/agrochemical intermediate synthesis
High-purity aromatic amine scaffold
Physical property and batch consistency
Fluorine chemistry methodology
Electron-withdrawing SO2CF3 group
Reactivity and cross-coupling review

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

3-Aminophenyl trifluoromethyl sulfone

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